molecular formula C18H14FN3S B381019 1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 315682-87-2

1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B381019
CAS No.: 315682-87-2
M. Wt: 323.4g/mol
InChI Key: IZNIDVBNZMLBJL-UHFFFAOYSA-N
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Description

1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline is a synthetic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the quinoline moiety: The quinoline ring is introduced through a series of reactions, including condensation and cyclization.

    Attachment of the 2-fluorobenzylthio group:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylthio group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications, including :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways . The compound is known to:

    Bind to DNA: It intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting cell proliferation.

    Inhibit enzymes: The compound inhibits key enzymes involved in cellular processes, such as topoisomerases and kinases.

    Modulate signaling pathways: It affects various signaling pathways, including those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

1-((2-Fluorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as :

    1,2,4-Triazolo[4,3-a]quinoxaline: This compound also exhibits anticancer and antimicrobial activities but has a different substitution pattern on the triazole ring.

    1,2,4-Triazolo[4,3-c]quinazoline: Known for its potential as a PCAF inhibitor, this compound has a different core structure compared to this compound.

    1,2,4-Triazolo[4,3-a]pyrazine: This compound is studied for its dual c-Met/VEGFR-2 inhibitory activities and has a different heterocyclic framework.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[4,3-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3S/c1-12-10-17-20-21-18(22(17)16-9-5-3-7-14(12)16)23-11-13-6-2-4-8-15(13)19/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNIDVBNZMLBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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